molecular formula C9H7Cl2F2NO2 B3247668 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid CAS No. 1823302-30-2

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B3247668
CAS No.: 1823302-30-2
M. Wt: 270.06
InChI Key: CRBYNZBCXYEFFT-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of amino, dichlorophenyl, and difluoropropanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with difluoroacetic acid in the presence of a base to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Final Product: The final step involves purification and isolation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl and difluoropropanoic acid groups can interact with hydrophobic and polar regions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-3-(3,5-dichlorophenyl)propanoic acid
  • 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid

Comparison:

  • 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of difluoro groups, which can enhance its stability and reactivity compared to similar compounds.
  • 3-Amino-3-(3,5-dichlorophenyl)propanoic acid lacks the difluoro groups, potentially resulting in different chemical and biological properties.
  • 3-Amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid has dimethyl groups instead of difluoro groups, which can affect its hydrophobicity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F2NO2/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16/h1-3,7H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYNZBCXYEFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Reactant of Route 2
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Reactant of Route 3
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Reactant of Route 4
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Reactant of Route 5
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid
Reactant of Route 6
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid

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